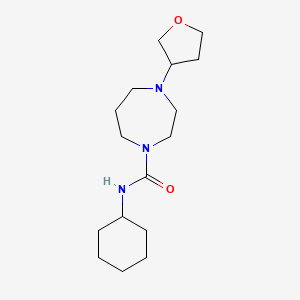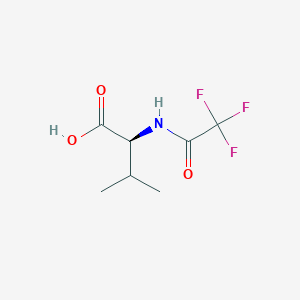![molecular formula C16H14ClNO3 B2797751 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone CAS No. 477853-77-3](/img/structure/B2797751.png)
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone is a synthetic organic compound known for its interesting chemical structure and wide-ranging applications in scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone typically involves a multi-step synthesis starting from simple, commercially available precursors Commonly, the synthesis starts with the formation of the isoxazole ring through a cyclization reaction, followed by the construction of the chromenone system
Industrial Production Methods: In an industrial setting, the production of this compound would likely leverage scalable synthetic strategies, including continuous flow chemistry and catalytic processes to enhance efficiency and reduce costs. Optimizing reaction parameters such as temperature, pressure, and the choice of catalysts would be crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes: 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone is reactive towards a variety of chemical transformations, including:
Oxidation: It can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert this compound into corresponding alcohols or other reduced forms.
Substitution: The chloro group in its structure is particularly susceptible to nucleophilic substitution reactions, where it can be replaced by other nucleophiles, such as amines or thiols, resulting in a diverse array of substituted products.
Common Reagents and Conditions Used in These Reactions: The chemical reactivity of this compound is typically studied under controlled conditions with reagents like sodium borohydride for reductions, acyl chlorides for acylation reactions, and organometallic reagents for forming carbon-carbon bonds.
Major Products Formed from These Reactions:
Applications De Recherche Scientifique
1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone finds applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: Acts as a tool in biochemical assays to study enzyme interactions and inhibition due to its reactive groups.
Industry: Can be used in the synthesis of materials with specific electronic or optical properties, enhancing the development of new materials for technology.
Mécanisme D'action
Compared to other compounds with similar structural features, 1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-chloro-1-ethanone stands out due to its unique combination of reactivity and stability. While other chromenone or isoxazole derivatives might share some chemical properties, the specific substitution pattern and functional groups in this compound confer distinct advantages, such as enhanced selectivity in biochemical assays or improved material properties for industrial applications.
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-2-(isoxazol-3-yl)ethanone
3-(2-Chlorophenyl)-4H-chromen-4-one
2-Chloro-1-(4-isoxazolyl)ethanone
Chromeno[4,3-c]isoxazole derivatives with different substituents
There you go! This compound sure has quite the profile, doesn't it?
Propriétés
IUPAC Name |
2-chloro-1-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c17-7-14(19)18-16-11(9-21-18)8-20-13-6-5-10-3-1-2-4-12(10)15(13)16/h1-6,11,16H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVDTANHAJVSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-dimethoxy-N-(2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethyl)benzene-1-sulfonamide](/img/structure/B2797668.png)
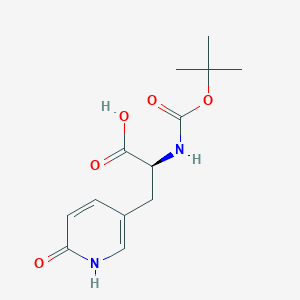
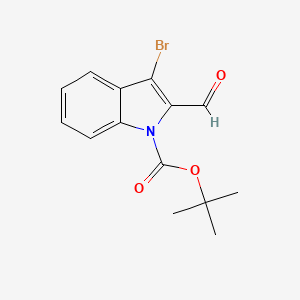
![N-(1-cyanocyclohexyl)-N-methyl-2-{[3-(1H-pyrazol-1-yl)butan-2-yl]amino}acetamide](/img/structure/B2797671.png)
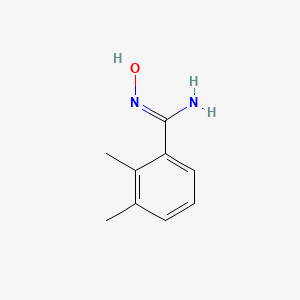
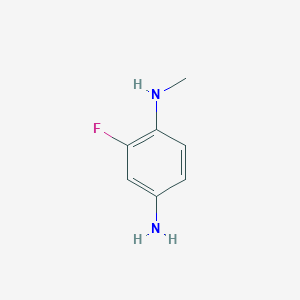
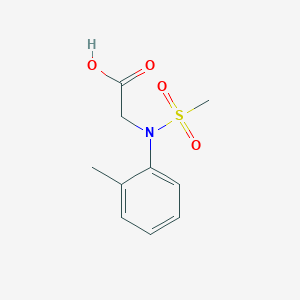
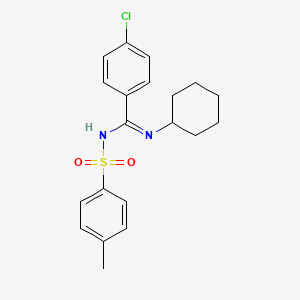
![N-ethyl-2-{[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B2797682.png)
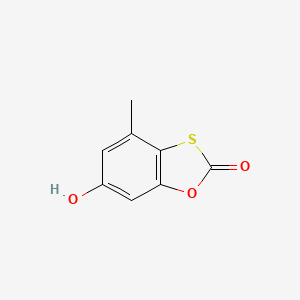
![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}propanamide](/img/structure/B2797686.png)
![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2797687.png)
